6-Methyl-1H-purin-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

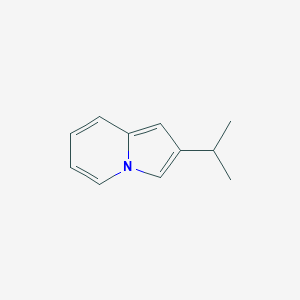

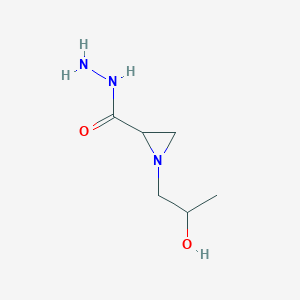

6-Methyl-1H-purin-1-ol is a heterocyclic organic compound with the molecular formula C6H6N4O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its structural similarity to biologically significant molecules such as adenine and guanine, which are key components of nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-purin-1-ol typically involves the methylation of purine derivatives. One common method is the alkylation of 6-hydroxy purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Methyl-1H-purin-1-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Purinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation 6-Methyl-1H-purin-1-on ergeben, während die Substitution mit einem Amin 6-Methyl-1H-purin-1-amin erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1H-purin-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Purinderivate verwendet.

Biologie: Aufgrund seiner strukturellen Ähnlichkeit mit Nukleinsäurebasen wird es auf seine möglichen Wechselwirkungen mit DNA und RNA untersucht.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum, insbesondere in der antiviralen und antikanzerogenen Behandlung, zu untersuchen.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit biologischen Makromolekülen. Es kann als Inhibitor oder Modulator von Enzymen wirken, die Purinderivate erkennen. Die Verbindung kann auch die Nukleinsäuresynthese und -funktion beeinträchtigen, indem sie natürliche Purinbasen nachahmt und so zelluläre Prozesse beeinflusst.

Ähnliche Verbindungen:

Adenin: Eine natürlich vorkommende Purinbase, die in DNA und RNA vorkommt.

Guanin: Eine weitere Purinbase, die in Nukleinsäuren vorkommt.

6-Amino-1-methylpurin: Ein methyliertes Derivat von Adenin.

Vergleich: this compound ist aufgrund seiner spezifischen Methylierung in 6-Position einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Gegensatz zu Adenin und Guanin, die für die Nukleinsäurestruktur essentiell sind, ist this compound hauptsächlich für sein therapeutisches Potenzial und als synthetisches Zwischenprodukt von Interesse.

Wirkmechanismus

The mechanism of action of 6-Methyl-1H-purin-1-ol involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymes that recognize purine derivatives. The compound may also interfere with nucleic acid synthesis and function by mimicking natural purine bases, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

6-Amino-1-methylpurine: A methylated derivative of adenine.

Comparison: 6-Methyl-1H-purin-1-ol is unique due to its specific methylation at the 6-position, which can influence its chemical reactivity and biological activity. Unlike adenine and guanine, which are essential for nucleic acid structure, this compound is primarily of interest for its potential therapeutic applications and as a synthetic intermediate.

Eigenschaften

CAS-Nummer |

28199-56-6 |

|---|---|

Molekularformel |

C6H6N4O |

Molekulargewicht |

150.14 g/mol |

IUPAC-Name |

1-hydroxy-6-methylpurine |

InChI |

InChI=1S/C6H6N4O/c1-4-5-6(8-2-7-5)9-3-10(4)11/h2-3,11H,1H3 |

InChI-Schlüssel |

CMSWTHGWUDKMGT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC=N2)N=CN1O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)